Boc-Glycine methyl ester

概要

説明

Boc-Glycine methyl ester is a derivative of the amino acid glycine . It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants . It is also used in the preparation of amino acids and organic compounds .

Synthesis Analysis

The Boc-Glycine methyl ester can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Molecular Structure Analysis

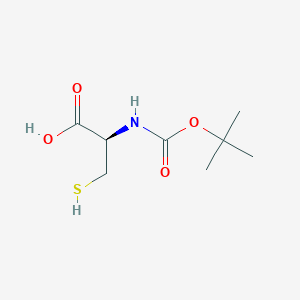

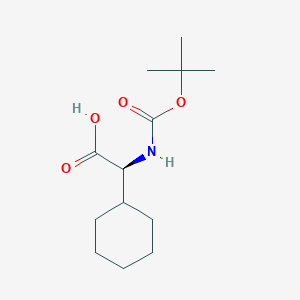

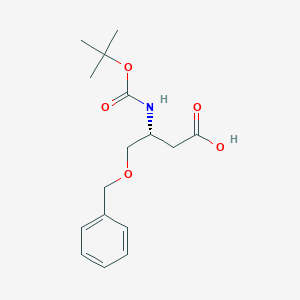

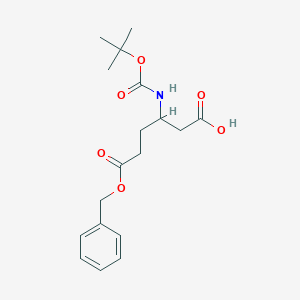

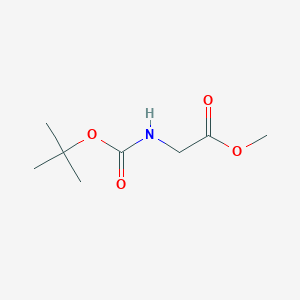

The molecular formula of Boc-Glycine methyl ester is C8H15NO4 . The molecular weight is 189.21 g/mol .Chemical Reactions Analysis

The Boc group in Boc-Glycine methyl ester can be cleaved by mild acidolysis . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis

Boc-Glycine methyl ester is a colorless to yellow liquid . It has a molecular weight of 189.21 g/mol . The boiling point is 190 °C .科学的研究の応用

Pharmaceutical Intermediate

Boc-Gly-OMe is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new therapeutic agents.

Chemical Intermediate

Apart from pharmaceuticals, Boc-Gly-OMe also finds application as a chemical intermediate . It can be used in the production of a wide range of chemical compounds, contributing to advancements in various fields of chemistry.

Paint and Dye Intermediate

Boc-Gly-OMe is used as an intermediate in the production of paints and dyes . It can contribute to the development of new colors and finishes, enhancing the diversity and quality of available paints and dyes.

Peptide Synthesis

The Boc-protected glycine unit within Boc-Gly-OMe makes it a valuable tool in peptide synthesis and modification . Researchers can leverage its properties to incorporate glycine residues into peptide sequences, enabling the development of novel therapeutic peptides and bioactive compounds.

Synthesis of Cyclophosphazene Compounds

Boc-Gly-OMe can be used to synthesize cyclophosphazene compounds with amino acid esters as side groups . This expands the range of possible cyclophosphazene derivatives, which have potential applications in areas such as drug delivery and materials science.

Green Method for Peptide Formation

Boc-Gly-OMe can be utilized to synthesize peptides in an aqueous medium . This represents a green method for peptide formation, reducing the environmental impact of peptide synthesis.

作用機序

- The primary target of Boc-Gly-OMe is the amino group of glycine (Gly). Specifically, Boc-Gly-OMe acts as a protecting group for the amino function of glycine during organic synthesis . By attaching the Boc group, we shield the amino group from unwanted reactions while manipulating the molecule.

Target of Action

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUZOEOLWIHIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348468 | |

| Record name | Boc-Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Glycine methyl ester | |

CAS RN |

31954-27-5 | |

| Record name | Boc-Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some reactions where Boc-Glycine methyl ester has been used as a starting material in scientific research?

A1: Boc-Glycine methyl ester serves as a versatile building block in peptide synthesis. For instance, it has been utilized in the synthesis of Boc2-Gly-OBzl [] and Boc-Pro-(Boc)Gly-OMe []. Furthermore, research has shown its application in continuous-flow organocatalysis, where it served as a reagent in the N-heterocyclic carbene (NHC)-catalyzed amidation reaction with ethanolamine [].

Q2: How does the continuous-flow approach for NHC generation benefit reactions involving Boc-Glycine methyl ester?

A2: Traditional methods for generating NHCs often involve multiple steps and can be inefficient. The research paper [] demonstrates a novel continuous-flow setup using either a heterogeneous inorganic base or a homogeneous organic base for NHC generation. This approach offers several advantages, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。